4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Description
4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS: 379728-19-5) is a tetrahydroacridine derivative featuring a 4-nitrophenyl substituent at the methylidene position and a carboxylic acid group at the 9-position of the acridine core. Its molecular formula is C₂₁H₁₆N₂O₄, with a molecular weight of 360.36 g/mol . This compound is synthesized via Pfitzinger condensation, a reaction between isatins and 1,3-diketones under acidic conditions . Notably, the nitro group at the para position of the benzylidene moiety introduces strong electron-withdrawing effects, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
(4Z)-4-[(4-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-21(25)19-16-5-1-2-7-18(16)22-20-14(4-3-6-17(19)20)12-13-8-10-15(11-9-13)23(26)27/h1-2,5,7-12H,3-4,6H2,(H,24,25)/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEPMDUUYSZMDB-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of 4-nitrobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually refluxed in a suitable solvent like ethanol or toluene to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Core Acridine Reactivity
The acridine ring system exhibits reactivity at positions 4, 5, 9, and 10 due to its aromatic π-system and nitrogen lone pairs . In this compound:
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Position 9 : The carboxylic acid group (–COOH) introduces steric hindrance and electron-withdrawing effects, directing electrophilic attacks to other positions.
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Position 4 : The 4-nitrobenzylidene substituent (–CH=C6H4NO2) stabilizes the acridine ring through conjugation, enhancing electrophilic substitution at positions 1 and 3 .
Nitro Group Reduction
The para-nitro group on the benzylidene moiety undergoes reduction to an amine under catalytic hydrogenation (H2/Pd-C) or using Sn/HCl :
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Product : 4-[(4-Aminophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid.
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Applications : The resultant amine serves as a precursor for amide coupling or diazotization reactions .
Carboxylic Acid Derivatives
The –COOH group at position 9 participates in typical acid reactions :
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | ROH, H2SO4 or DCC/DMAP | 9-Ester derivatives (e.g., methyl ester) |
| Amidation | SOCl2 followed by NH3/RNH2 | 9-Amides (e.g., primary/secondary amides) |
| Salt Formation | NaOH or amines | Water-soluble carboxylate salts |
Ring-Opening and Cycloaddition Reactions
The tetrahydroacridine scaffold can undergo ring-opening under strong acidic or oxidative conditions, though this is less common due to the stabilizing effect of the nitro and carboxylic acid groups . Potential reactions include:
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Oxidative cleavage of the dihydroacridine ring with KMnO4/H+ to yield quinoline derivatives.
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[4+2] Cycloaddition with dienophiles at the benzylidene double bond, forming polycyclic adducts .
Photochemical and Thermal Stability
The nitro group confers sensitivity to UV light, leading to photodegradation via radical intermediates . Thermal analysis (TGA/DSC) indicates decomposition above 250°C, primarily involving decarboxylation and nitro group elimination .
Synthetic Modifications
Key synthetic routes for derivatives include:
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Mannich Reactions : Introducing aminoalkyl groups at position 9 using formaldehyde and amines .
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Suzuki Coupling : Functionalizing the benzylidene aryl group with boronic acids .
This compound’s versatility in electrophilic substitution, reduction, and functional group interconversion makes it a valuable scaffold for drug discovery and materials science. Further studies are warranted to explore its catalytic and photophysical properties.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of tetrahydroacridine compounds exhibit antimicrobial properties. A study highlighted the synthesis of various tetrahydroacridine derivatives, including those similar to 4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid, which were tested against several bacterial strains. The results indicated promising antibacterial activity, suggesting potential use in developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain acridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the intercalation of DNA and the generation of reactive oxygen species (ROS), leading to cell death . The specific role of this compound in this context remains an area for further exploration.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of tetrahydroacridine derivatives. Research indicates that these compounds may protect neuronal cells from oxidative stress and neurodegeneration. The nitrophenyl moiety could contribute to enhanced neuroprotective activity through modulation of signaling pathways involved in cell survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the acridine ring can significantly affect the potency and selectivity of the compound against specific biological targets. This information can guide synthetic modifications to enhance efficacy and reduce toxicity .
Case Study 1: Antimicrobial Screening
In a recent study involving various tetrahydroacridine derivatives, researchers synthesized several compounds based on the core structure of this compound. These compounds were screened against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that some derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Efficacy
Another study focused on evaluating the anticancer effects of acridine derivatives in vitro and in vivo. The derivative similar to this compound was tested on various cancer cell lines. The findings suggested that the compound could induce apoptosis and inhibit cell proliferation through mechanisms involving DNA damage and ROS production .
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress levels. The tetrahydroacridine core may interact with nucleic acids or proteins, modulating their function and activity. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,2,3,4-tetrahydroacridine-9-carboxylic acids with varying aryl/alkyl substituents at the methylidene position. Key analogues include:
Biological Activity
4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological activity, particularly its effects on cholinesterase inhibition, antioxidant properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydroacridine core with a nitrophenyl substituent that is crucial for its biological activity. The presence of the nitro group is known to influence the compound's interaction with biological targets.
Cholinesterase Inhibition
One of the primary areas of research surrounding this compound is its inhibitory effect on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in the regulation of neurotransmitters in the nervous system.
- Inhibition Studies : Research indicates that derivatives of tetrahydroacridine compounds exhibit varying degrees of inhibition against AChE and BChE. For instance, studies have shown that certain analogs demonstrate IC50 values in the low micromolar range, indicating moderate to high potency as inhibitors .
- Mechanism of Action : The mechanism by which these compounds inhibit cholinesterases often involves binding to the active site of the enzyme. Molecular docking studies suggest that the nitrophenyl group enhances binding affinity through π-π interactions and hydrogen bonding with key amino acid residues in the enzyme's active site .
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Antioxidants play a vital role in protecting cells from oxidative stress.
- Free Radical Scavenging : In vitro studies have demonstrated that this compound exhibits significant free radical scavenging activity. This property is essential for potential applications in neuroprotection and treatment of neurodegenerative diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegeneration. For example:
- Alzheimer's Disease Models : In animal models simulating Alzheimer's disease, administration of this compound has been associated with improved cognitive function and reduced neuronal death. These effects are attributed to both cholinesterase inhibition and antioxidant activity .
Cytotoxicity Assessment
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound:
- Cell Viability Tests : Results from assays indicate that while some derivatives exhibit cytotoxic effects at high concentrations, they generally show a favorable safety profile at therapeutic doses. This balance between efficacy and safety is crucial for drug development .
Data Summary
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the condensation of 4-nitrobenzaldehyde with a tetrahydroacridine precursor. A base (e.g., KOH or piperidine) is often used to facilitate imine bond formation. For example, analogous compounds like N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide are synthesized via nucleophilic substitution followed by cyclization . Optimization strategies include:
- Catalyst Screening : Testing bases like triethylamine or DBU to improve reaction efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Temperature Control : Maintaining 60–80°C during condensation prevents side reactions .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Key markers include the imine proton (δ 8.2–8.5 ppm) and the carboxylic acid proton (broad peak δ 12–13 ppm). The nitrophenyl group shows aromatic protons at δ 7.5–8.0 ppm .
- FT-IR : Confirm the presence of C=O (carboxylic acid, ~1700 cm⁻¹) and C=N (imine, ~1620 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+) validate the molecular formula. For example, a related compound, N-(4-acetylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide , showed an exact mass of 344.4064 Da .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported DNA binding affinities among structurally similar tetrahydroacridine derivatives?
- Methodological Answer : Contradictions often arise from variations in substituents (e.g., nitro vs. ethoxy groups) or experimental conditions. To address this:
- Comparative Studies : Use isothermal titration calorimetry (ITC) or fluorescence quenching to compare DNA binding constants (Kd) under standardized buffer conditions (pH 7.4, 25°C). For instance, N-(4-nitrophenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide exhibits stronger DNA intercalation (Kd ~10⁻⁶ M) than its ethoxy-substituted analog due to electron-withdrawing nitro groups enhancing π-π stacking .
- Structural Analysis : X-ray crystallography or molecular docking can correlate substituent orientation (e.g., nitro group planarity) with binding efficiency .
Q. What strategies are recommended for modifying the tetrahydroacridine core to enhance target selectivity in enzyme inhibition studies?
- Methodological Answer :
- Functional Group Substitution : Replace the nitro group with bioisosteres (e.g., sulfonamide or trifluoromethyl) to modulate lipophilicity and hydrogen-bonding capacity. For example, N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-9-acridinecarboxamide showed improved selectivity for kinase inhibitors due to enhanced hydrophobic interactions .
- Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions. Precedent studies on acridine derivatives utilized LC-MS/MS to map enzyme binding sites .
Q. How should researchers approach stability testing under physiological conditions to inform drug development?
- Methodological Answer :
- pH Stability Assays : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC. The carboxylic acid group may undergo esterification in acidic conditions, requiring stabilization via salt formation (e.g., sodium or potassium salts) .
- Oxidative Stress Testing : Expose the compound to H2O2 or liver microsomes to simulate metabolic breakdown. Nitro groups are prone to reduction; LC-MS can identify nitroso or amine metabolites .
Key Recommendations for Experimental Design
- Cross-Validation : Combine in vitro (e.g., SPR for binding kinetics) and in silico (molecular dynamics) methods to validate mechanisms.
- Negative Controls : Use 9-aminoacridine (a non-carboxylic acid analog) as a control in DNA intercalation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
